Methyl 8-hydroxyquinoline-4-carboxylate

Description

Significance of the 8-Hydroxyquinoline (B1678124) Moiety in Chemical Research

The 8-Hydroxyquinoline (8-HQ) moiety is a bicyclic heterocyclic organic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring. nih.govresearchgate.net Its significance in chemical research stems primarily from its structure, where the hydroxyl (-OH) group at position 8 and the nitrogen atom in the pyridine ring are positioned to act as a powerful bidentate chelating agent. nih.gov This ability to form stable complexes with a wide array of metal ions is the foundation of its diverse applications. nih.govscispace.com

In analytical chemistry, 8-HQ has long been employed as a reagent for the gravimetric analysis and extraction of metal ions. scispace.com Its utility extends into materials science, where it is a critical precursor for luminescent metal complexes like Tris(8-hydroxyquinolinato)aluminium(III) (AlQ3), a benchmark material used in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govwikipedia.org

Furthermore, the 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov The biological activities of its derivatives are often linked to their ability to chelate metal ions, which are crucial for many biological processes. nih.govresearchgate.net This has led to the development of 8-HQ derivatives with a wide spectrum of pharmacological applications, including antibacterial, antifungal, anticancer, anti-HIV, and neuroprotective properties. nih.govresearchgate.netrroij.com

Overview of Quinoline (B57606) Derivatives in Synthetic and Coordination Chemistry

Quinoline and its derivatives represent a major class of nitrogen-containing heterocyclic compounds with broad applications in synthetic, coordination, and medicinal chemistry. The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Friedlander, and Conrad-Limpach syntheses, which allow for the preparation of a wide variety of substituted quinoline scaffolds. scispace.comvulcanchem.com

In coordination chemistry, the quinoline framework is a versatile platform for designing ligands. The nitrogen atom of the pyridine ring serves as a primary coordination site. By introducing other functional groups at various positions on the bicyclic ring, chemists can create polydentate ligands with tailored electronic and steric properties. These ligands form stable coordination complexes with most transition metals. researchgate.net The resulting metal complexes are of significant interest for their potential applications in catalysis, their photoluminescent properties for sensing and display technologies, and their therapeutic potential.

Structural Specificity and Academic Relevance of Methyl 8-Hydroxyquinoline-4-carboxylate

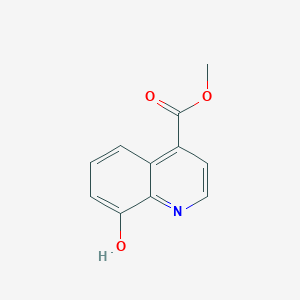

This compound is a specific analogue within the vast family of 8-HQ derivatives. Its structure is defined by the foundational 8-hydroxyquinoline core, which is functionalized with a methyl carboxylate group (-COOCH₃) at the 4-position. This particular substitution pattern imparts a unique set of chemical properties and academic relevance to the molecule.

The primary N,O-bidentate chelation site, composed of the pyridine nitrogen and the deprotonated 8-hydroxyl group, is retained, allowing the molecule to coordinate with metal ions in a manner characteristic of its parent compound. However, the introduction of the electron-withdrawing methyl carboxylate group at the C4-position modifies the electronic landscape of the entire quinoline ring system. This can influence the acidity of the 8-hydroxyl group, the stability of the resulting metal complexes, and their subsequent photophysical or biological properties.

One of the primary synthesis routes to this compound involves the esterification of 8-hydroxyquinoline-4-carboxylic acid with methanol (B129727), often facilitated by reagents like thionyl chloride. chemicalbook.com Academically, this compound is a valuable intermediate and building block. The ester functionality provides a reactive handle for further synthetic transformations, such as amidation or reduction, allowing for the construction of more complex, multifunctional ligands or biologically active molecules. Its structure makes it a compelling candidate for the development of novel metalloenzyme inhibitors or specialized fluorescent sensors, where the properties of the metal complex can be fine-tuned by the specific substituent at the 4-position. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 71294-66-1 chemicalbook.com |

| Molecular Formula | C₁₁H₉NO₃ chemicalbook.comuni.lu |

| Molecular Weight | 203.19 g/mol chemicalbook.com |

| InChI Key | IZPXJPFBMVCGSK-UHFFFAOYSA-N uni.lu |

| SMILES | COC(=O)C1=C2C=CC=C(C2=NC=C1)O uni.lu |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-hydroxyquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPXJPFBMVCGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Methyl 8-Hydroxyquinoline-4-carboxylate

The construction of the 8-hydroxyquinoline-4-carboxylate scaffold can be achieved through several methodologies, ranging from classical named reactions to more contemporary, efficient techniques.

The synthesis of the core 8-hydroxyquinoline-4-carboxylic acid structure, the immediate precursor to the methyl ester, relies on several classical named reactions designed for quinoline (B57606) synthesis. The final conversion to this compound is typically a straightforward esterification reaction.

Pfitzinger Reaction : This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. acs.orgnih.gov To obtain the desired 8-hydroxy precursor, an appropriately substituted isatin would be required.

Doebner-von Miller Reaction : This method synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. youtube.comlibretexts.org A variation, the Doebner reaction, specifically uses an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govmdpi.comvulcanchem.com The selection of an o-aminophenol as the aniline component would introduce the required 8-hydroxyl group.

Gould-Jacobs Reaction : This reaction is a widely used method for preparing 4-hydroxyquinoline (B1666331) derivatives. mdpi.com It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. vulcanchem.commdpi.comnih.gov Using 2-aminophenol (B121084) as the starting aniline would lead to the 8-hydroxy-4-quinolone scaffold, which can then be further processed.

Once the 8-hydroxyquinoline-4-carboxylic acid is obtained, it can be converted to the target methyl ester. A common laboratory method for this esterification is the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst or by conversion to an acyl chloride using a reagent like thionyl chloride, followed by the addition of methanol.

Table 1: Overview of Established Synthetic Routes for the Quinoline Core

| Reaction Name | Reactants | Product Type | Relevance to Target Compound |

|---|---|---|---|

| Pfitzinger Reaction | Isatin derivative + Carbonyl compound | Quinoline-4-carboxylic acid | Direct synthesis of the carboxylic acid precursor. |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic acid | Quinoline-4-carboxylic acid | Direct synthesis of the carboxylic acid precursor using appropriate aniline. |

| Gould-Jacobs Reaction | Aniline + Malonic ester derivative | 4-Hydroxyquinoline-3-carboxylate | Forms the related 4-hydroxyquinoline core structure. |

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and employing more environmentally benign conditions.

Microwave-Assisted Synthesis : The application of microwave irradiation has become a powerful tool in organic synthesis. For quinoline synthesis, it can dramatically reduce reaction times from hours to minutes while often improving reaction yields. mdpi.comresearchgate.net This technique can be applied to classical reactions like the Gould-Jacobs or Conrad-Limpach syntheses to accelerate the formation of the quinoline core. vulcanchem.com

Continuous Flow Chemistry : This technique offers significant advantages in terms of reaction control, safety, and scalability. vulcanchem.com By passing reagents through controlled heating zones in a continuous stream, flow reactors can improve heat and mass transfer, leading to better yields and purity. This approach is being explored for the synthesis of various heterocyclic compounds, including quinolines. vulcanchem.com

These modern methods focus on optimizing the energy input and reaction conditions to provide more sustainable and efficient routes to quinoline derivatives. researchgate.netchemicalbook.com

While some named reactions build the quinoline core, others are used to functionalize the pre-formed scaffold. The Betti reaction is a prime example of the latter, frequently applied to 8-hydroxyquinoline (B1678124) (8-HQ) derivatives.

The Betti reaction is a three-component condensation involving a phenol (B47542) (like 8-HQ), an aldehyde, and a primary or secondary amine. nih.gov In the context of the 8-hydroxyquinoline scaffold, this reaction does not form the quinoline ring itself but rather introduces a new aminomethyl substituent, predominantly at the C-7 position. vulcanchem.comnih.govnih.gov The hydroxyl group at C-8 activates the ortho position (C-7) for this electrophilic substitution-type reaction. nih.gov Therefore, the Betti reaction is a powerful tool for the derivatization of 8-hydroxyquinolines, enabling the one-step creation of diverse molecular libraries, but it is not a method for the de novo synthesis of the core this compound structure. vulcanchem.com

Derivatization and Functionalization of the Quinoline Scaffold

This compound possesses two primary functional groups amenable to chemical modification: the phenolic hydroxyl group at the C-8 position and the methyl ester at the C-4 position.

The hydroxyl group at the 8-position exhibits typical phenolic reactivity, allowing for a range of derivatization reactions.

Etherification : The phenolic proton can be removed by a base, and the resulting phenoxide can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form the corresponding 8-alkoxyquinoline derivative. This modification is often used to protect the hydroxyl group or to modulate the compound's electronic and solubility properties.

Esterification : The hydroxyl group can be acylated to form esters. Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding 8-acyloxyquinoline. For instance, reaction with acetic anhydride (B1165640) would produce 8-acetoxyquinoline-4-carboxylate. These esters can serve as prodrugs or be used in reactions like the Fries rearrangement.

Table 2: Representative Reactions at the C-8 Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification | Acyl chloride or Anhydride (e.g., (CH₃CO)₂O), Base | Ester (-OCOR) |

The methyl ester at the C-4 position is a versatile handle for further chemical transformations.

Hydrolysis : The methyl ester can be readily hydrolyzed to the parent 8-hydroxyquinoline-4-carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidic workup to protonate the carboxylate.

Amide Formation (Amidation) : The most common transformation is the conversion to an amide. This can be accomplished via a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by condensation with a desired amine. The condensation step often requires an activating agent (coupling reagent) to convert the carboxylic acid's hydroxyl group into a better leaving group. mdpi.comnih.gov Alternatively, direct reaction of the methyl ester with an amine (aminolysis) can form the amide, though this may require more forcing conditions.

Reduction : The ester group can be reduced to a primary alcohol (hydroxymethyl group). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the carboxylate functionality into a different type of reactive handle for further derivatization.

These transformations allow the carboxylate moiety to be converted into a variety of other functional groups, significantly expanding the chemical diversity accessible from the parent ester.

Substitutions on the Quinoline Ring System

The reactivity of the 8-hydroxyquinoline ring is significantly influenced by its substituents. The hydroxyl group at position 8 is a powerful activating group, directing electrophilic attacks primarily to the carbocyclic ring. Conversely, the pyridine (B92270) ring is generally electron-deficient and less susceptible to electrophilic substitution. nih.gov

The 8-hydroxyquinoline system is prone to electrophilic aromatic substitution due to the activating nature of the phenolic hydroxyl group. nih.gov This directing effect is focused on the positions ortho and para to the hydroxyl group, namely positions 7 and 5. Theoretical studies using Density Functional Theory (DFT) on 8-hydroxyquinoline confirm that the highest electron densities are located on the carbocyclic ring (positions C-5 and C-7), making them the most probable sites for electrophilic attack. researchgate.netorientjchem.org The pyridine half of the molecule is less reactive towards electrophiles. researchgate.net Therefore, for this compound, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur regioselectively at the C-5 and C-7 positions.

Coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the quinoline core.

Azo Coupling: This reaction is a form of electrophilic aromatic substitution where a diazonium salt acts as the electrophile. For the 8-hydroxyquinoline scaffold, the reaction proceeds under alkaline conditions, which generate the more reactive 8-quinolinate anion. mdpi.com This anion has enhanced electron density at positions 5 and 7, making them prime targets for coupling. researchgate.netmdpi.com The reaction between a diazonium salt and 8-hydroxyquinoline derivatives typically occurs regioselectively at the C-5 position. mdpi.com If the C-5 position is blocked, or with a higher ratio of diazonium salt, substitution can also occur at the C-7 position. researchgate.net New azo dyes are frequently synthesized by coupling diazonium salts with 8-hydroxyquinoline derivatives. jmchemsci.comjmchemsci.com

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction has been effectively applied to the 8-hydroxyquinoline system to introduce aryl or other organic substituents. scispace.com The typical strategy involves starting with a halogenated 8-hydroxyquinoline, such as 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline. scispace.com The hydroxyl group often requires protection (e.g., as a benzyl (B1604629) or tosyl ether) before the coupling reaction is performed. scispace.comresearchgate.net This methodology allows for the synthesis of various 4-aryl and 5-aryl-8-hydroxyquinolines. scispace.comresearchgate.net The reliability and functional group tolerance of the Suzuki reaction have made it a cornerstone in drug discovery for modifying scaffolds like quinoline. mdpi.com

Table 1: Overview of Coupling Reactions on the 8-Hydroxyquinoline Scaffold

| Coupling Reaction | Reagents | Typical Position of Substitution | Key Features |

|---|---|---|---|

| Azo Coupling | Diazonium Salt, Base | C-5 or C-7 | Form of electrophilic substitution; proceeds via 8-quinolinate anion. researchgate.netmdpi.com |

| Suzuki Coupling | Arylboronic Acid, Palladium Catalyst, Base | C-4, C-5, or C-7 (from corresponding halide) | Requires a halogenated quinoline precursor; OH group may need protection. scispace.comresearchgate.net |

The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing group. nih.gov In the case of phenols and their analogues like 8-hydroxyquinoline, the reaction involves the electrophilic substitution of an activated aromatic ring. researchgate.netbohrium.com 8-Hydroxyquinoline serves as the active hydrogen provider, readily undergoing aminomethylation, typically with formaldehyde (B43269) and a primary or secondary amine. nih.govbohrium.com

This reaction is one of the most straightforward methods to modify the 8-hydroxyquinoline core, requiring mild conditions. nih.gov The substitution occurs preferentially at the C-7 position, which is activated by the C-8 hydroxyl group. acs.org A wide variety of primary and secondary amines can be used, leading to a diverse library of 7-aminoalkylated 8-hydroxyquinoline derivatives. nih.govresearchgate.net These reactions have been used to synthesize compounds with potential biological activities. nih.gov

Table 2: Examples of Mannich Reaction Conditions for 8-Hydroxyquinoline

| Amine Component | Aldehyde | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Octylamine | Formalin (37% aq.) | Ethanol | Reflux, 1 h | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |

| Piperazine | Paraformaldehyde | Ethanol | Microwave | 7-(Piperazin-1-ylmethyl)-8-hydroxyquinoline | nih.gov |

| Dimethylamine | Paraformaldehyde | Ethanol | Reflux, 2 h | 7-((Dimethylamino)methyl)quinolin-8-ol | nih.gov |

Molecular Rearrangements and Structural Modifications

The 8-hydroxyquinoline scaffold can undergo various structural modifications and molecular rearrangements. One notable example is the Fries rearrangement, which can be applied to acetate (B1210297) esters of 8-hydroxyquinoline. rroij.com This reaction involves the rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, typically to the ortho or para positions, upon treatment with a Lewis acid catalyst. This would result in the formation of acetyl-substituted 8-hydroxyquinoline derivatives. Other modifications include alkylation or acylation of the hydroxyl group and transformations of substituents on the ring, such as the oxidation of a methyl group to an aldehyde. nih.gov

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of quinoline derivatives is no exception.

Enzyme-Mediated Synthesis: While specific examples for this compound are not prevalent, enzymatic catalysis is a key green chemistry tool. Enzymes can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their low vapor pressure, thermal stability, and recyclability. dcu.ie They can be used as reaction media and, in some cases, as catalysts. nih.gov For instance, Brønsted-acidic ionic liquids have been developed and used as effective catalysts for esterification reactions. researchgate.net Specifically, ionic liquids based on an 8-hydroxyquinoline cation have been synthesized and employed as catalysts for the esterification of carboxylic acids, demonstrating the integration of the quinoline scaffold itself into green chemistry tools. researchgate.net The use of ILs can facilitate product separation, as volatile organic products can be distilled off, or the product can be extracted, allowing the ionic liquid to be recycled. dcu.ienih.gov

Solid Supported Synthesis: Solid-phase synthesis allows for the simplification of workup and purification procedures, as excess reagents and byproducts can be washed away from the resin-bound product. This technique minimizes solvent usage and is amenable to automation and combinatorial library synthesis.

Utilization as a Heterocyclic Building Block in Organic Synthesis

This compound is a versatile heterocyclic building block for the synthesis of more complex molecules. vulcanchem.com The ester and hydroxyl functional groups, along with the quinoline ring, serve as handles for a variety of chemical transformations.

The compound can be a precursor for constructing molecules with multiple pharmacophores. vulcanchem.com For example, the ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules (e.g., ciprofloxacin) to form hybrid compounds. nih.gov The hydroxyl group at C-8 is a key site for chelation, allowing the molecule to form stable complexes with a wide range of metal ions, a property exploited in analytical chemistry and the design of metallodrugs. nih.govrroij.com Furthermore, the ring system itself can be elaborated using the substitution and coupling reactions described previously to build larger, more complex architectures, such as bisquinoline systems. researchgate.net

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for Methyl 8-Hydroxyquinoline-4-carboxylate and its Analogues

The design of ligands based on the 8-hydroxyquinoline (B1678124) scaffold is predicated on its inherent ability to form stable complexes with a wide range of metal ions. The introduction of substituents allows for the fine-tuning of its electronic and steric properties, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

This compound functions as a classic bidentate, monoprotic chelating agent. scirp.org The primary mode of coordination involves the deprotonation of the phenolic hydroxyl group at the 8-position and the donation of a lone pair of electrons from the heterocyclic nitrogen atom. scirp.orgrroij.comscispace.com This forms a highly stable five-membered chelate ring with a metal ion. nih.gov This N, O-donor set is characteristic of the 8-hydroxyquinolate family and is the foundation of its strong metal-binding capability. researchgate.net

The coordination process displaces the hydrogen from the hydroxyl group, linking the metal to both the oxygen and nitrogen atoms. rroij.com While analogues with coordinating groups in other positions, such as 8-hydroxyquinoline-2-carboxylic acid, can exhibit tridentate coordination, the 4-position of the methyl carboxylate group in the target compound makes its direct participation in chelation sterically hindered and electronically less favorable. Therefore, it primarily acts as a bidentate ligand.

The nature and position of substituents on the 8-hydroxyquinoline ring system significantly impact the ligand's donor properties by altering the electron density of the coordinating atoms. scispace.com The methyl carboxylate group (-COOCH₃) at the 4-position of the quinoline (B57606) ring is an electron-withdrawing group.

This electronic influence has two main consequences:

Decreased Basicity of Nitrogen: The electron-withdrawing nature of the substituent reduces the electron density on the pyridine (B92270) ring, thereby decreasing the basicity of the heterocyclic nitrogen atom. This can lead to the formation of slightly less stable metal complexes compared to those formed with unsubstituted 8-hydroxyquinoline.

Increased Acidity of the Hydroxyl Group: Conversely, the substituent increases the acidity of the phenolic proton, facilitating its deprotonation at a lower pH.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a molar ratio determined by the desired stoichiometry. scirp.orgresearchgate.net The characterization of these complexes relies on a suite of analytical techniques, including FTIR and UV-Vis spectroscopy, to confirm the coordination of the ligand to the metal center. scirp.org

8-hydroxyquinoline and its derivatives form stable complexes with a wide variety of transition metals. rroij.comscispace.com The synthesis generally occurs rapidly at room temperature by mixing the ligand with the corresponding metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent like methanol (B129727), ethanol, or a mixture including water. researchgate.netresearchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration. The typical metal-to-ligand stoichiometry for divalent metals is 1:2. scirp.orgscirp.org

While specific studies on this compound are limited, its coordination behavior is expected to be analogous to that of other 8-HQ derivatives.

| Metal Ion | Typical Stoichiometry (M:L) | Reported Analogues | References |

|---|---|---|---|

| Copper (Cu²⁺) | 1:2 | 8-Hydroxyquinoline, 5-Nitro-8-hydroxyquinoline | scirp.orgresearchgate.net |

| Iron (Fe³⁺) | 1:3 | 8-Hydroxyquinoline | rroij.com |

| Zinc (Zn²⁺) | 1:2 | 8-Hydroxyquinoline, 5-Nitro-8-hydroxyquinoline | rroij.comresearchgate.net |

| Nickel (Ni²⁺) | 1:2 | 8-Hydroxyquinoline | scirp.orgscirp.org |

| Manganese (Mn²⁺) | 1:2 | 5-Nitro-8-hydroxyquinoline | researchgate.net |

| Vanadium (as VO²⁺) | 1:2 | Substituted 8-hydroxyquinolines | researchgate.net |

| Platinum (Pt²⁺) | 1:2 | 8-Hydroxyquinoline | rroij.com |

The 8-hydroxyquinoline scaffold is also effective in coordinating with lanthanide metals. researchgate.net Complexes with lanthanides such as Samarium (Sm³⁺), Gadolinium (Gd³⁺), Europium (Eu³⁺), and Lanthanum (La³⁺) have been synthesized using various 8-HQ derivatives. nih.govijsr.net The synthesis often involves mixed-ligand systems, where 8-hydroxyquinoline or its derivative acts as the primary ligand, and other molecules, such as amino acids or water, occupy remaining coordination sites. ijsr.net These complexes are of particular interest for their potential applications as anticancer agents and for their unique luminescent properties. nih.gov

The coordination geometry of metal complexes with 8-hydroxyquinoline ligands is dictated by the coordination number of the metal ion and the stoichiometry of the complex. Common geometries include square planar and octahedral. scirp.org

Square Planar: This geometry is often observed for d⁸ metal ions like Cu(II) in a 1:2 metal-to-ligand ratio, resulting in a complex of the type ML₂. scirp.orgscirp.org

Octahedral: This is a common geometry for many transition metals, including Co(II), Ni(II), Zn(II), and Mn(II). scirp.orgresearchgate.net In 1:2 complexes, the octahedral geometry is typically achieved by the coordination of two additional solvent molecules (e.g., water), forming complexes with the general formula [M(L)₂(H₂O)₂]. scirp.orgresearchgate.net For trivalent metals like Fe(III) or Al(III), a 1:3 metal-to-ligand ratio results in a tris-chelate complex, M(L)₃, which also adopts an octahedral geometry. rroij.comscispace.com

| Metal Ion | Ligand Analogue | Stoichiometry (M:L) | Observed Geometry | References |

|---|---|---|---|---|

| Cu²⁺ | 8-Hydroxyquinoline | 1:2 | Square Planar | scirp.orgscirp.org |

| Co²⁺ | 8-Hydroxyquinoline | 1:2 | Octahedral (with 2 H₂O) | scirp.org |

| Ni²⁺ | 8-Hydroxyquinoline | 1:2 | Octahedral (with 2 H₂O) | scirp.org |

| Zn²⁺ | 5-Nitro-8-hydroxyquinoline | 1:2 | Octahedral (with 2 H₂O) | researchgate.net |

| Mn²⁺ | 5-Nitro-8-hydroxyquinoline | 1:2 | Octahedral (with 2 H₂O) | researchgate.net |

| Al³⁺ | 8-Hydroxyquinoline | 1:3 | Octahedral | scispace.com |

The stereochemistry of octahedral tris-chelate complexes, such as [Fe(8-HQ)₃], can result in facial (fac) and meridional (mer) isomers, adding another layer of complexity and interest to these systems.

Stability and Reactivity of Metal Complexes in Various Chemical Environments

The stability of metal complexes derived from 8-hydroxyquinoline ligands is a critical factor governing their chemical behavior. These complexes are generally characterized by high stability constants, attributed to the formation of a stable five-membered chelate ring involving the metal ion, the phenolic oxygen, and the heterocyclic nitrogen atom. The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), leading to the formation of neutral, often sparingly soluble, complexes with divalent metal ions.

The stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent environment, and the presence of substituents on the quinoline ring. For instance, the stability of divalent metal complexes with 8-hydroxyquinoline derivatives often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is a consequence of the variation in the ionic radius and the ligand field stabilization energy of the metal ions.

Table 1: Stability Constants (log K1) for Metal Complexes of 8-Hydroxyquinoline-2-Carboxylic Acid

| Metal Ion | log K1 |

|---|---|

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and presented here for illustrative purposes due to the lack of specific data for this compound. uncw.edu

The reactivity of these metal complexes is intrinsically linked to their stability. In various chemical environments, the coordinated metal ion can participate in redox reactions, and the ligand itself can undergo chemical transformations. The solvent plays a crucial role in the reactivity, influencing the solubility of the complexes and potentially participating in the reaction mechanism. For example, in the presence of coordinating solvents, the metal center may expand its coordination sphere, leading to changes in reactivity.

Role of Metal Chelation in Modulating Chemical Behavior

The chelation of a metal ion by this compound is expected to significantly alter the chemical and physical properties of both the ligand and the metal ion. This modulation of chemical behavior is central to the diverse applications of 8-hydroxyquinoline derivatives.

Upon chelation, the electronic distribution within the ligand is modified. The formation of the coordinate bonds with the metal ion can enhance the lipophilicity of the complex compared to the free ligand. This increased lipophilicity can facilitate the transport of the metal ion across biological membranes, a key aspect of their biological activity.

The geometry of the resulting metal complex also plays a crucial role in its chemical behavior. Depending on the metal ion and the stoichiometry, complexes with different geometries, such as square planar or octahedral, can be formed. scirp.org This, in turn, dictates how the complex can interact with other molecules, for instance, by determining the accessibility of the metal center for further coordination or catalytic activity.

In essence, the act of chelation creates a new chemical entity with properties distinct from its individual components. This principle is fundamental to the design of metal-based compounds with specific functions, ranging from therapeutic agents to materials with unique optical and electronic properties. The study of the coordination chemistry of this compound and its metal complexes is therefore essential for understanding and exploiting its full chemical potential.

Spectroscopic and Structural Elucidation of Methyl 8 Hydroxyquinoline 4 Carboxylate and Its Derivatives/complexes

Advanced Spectroscopic Techniques for Structural Analysis

A variety of spectroscopic methods are employed to determine the structure and properties of "Methyl 8-hydroxyquinoline-4-carboxylate" and its analogs. Each technique offers unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. For a related compound, "Methyl 4-hydroxy-8-methylquinoline-2-carboxylate", the aromatic protons are observed in this range. vulcanchem.com The methyl ester group protons are expected to appear as a singlet at approximately 3.8-4.0 ppm. vulcanchem.com For "this compound", the hydroxyl proton would likely appear as a broad singlet, the exact chemical shift of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "Methyl 4-hydroxy-8-methylquinoline-2-carboxylate", the carbonyl carbon of the ester group is expected to resonate around 165-175 ppm, while the aromatic carbons appear in the 110-160 ppm range. vulcanchem.com The methyl carbon of the ester group typically has a signal around 50-55 ppm. vulcanchem.com

Table 1: Representative ¹H and ¹³C NMR Data for 8-Hydroxyquinoline (B1678124) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | ¹H | 7.0-8.5 (aromatic), 3.8-4.0 (ester methyl), 2.0-2.5 (ring methyl) vulcanchem.com |

| ¹³C | 165-175 (carbonyl), 110-160 (aromatic), 50-55 (ester methyl), 15-25 (ring methyl) vulcanchem.com | |

| 8-Hydroxyquinoline | ¹H | 7.19-8.78 (aromatic) chemicalbook.com |

| ¹³C | 110-155 (aromatic) |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of 8-hydroxyquinoline and its derivatives, several characteristic absorption bands are observed. A broad band in the region of 3300-3500 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group. vulcanchem.com The C=O stretching vibration of the ester group in "this compound" would be expected to produce a strong absorption band in the range of 1700-1750 cm⁻¹. vulcanchem.com The aromatic C=C and C=N stretching vibrations give rise to multiple bands in the 1400-1600 cm⁻¹ region. vulcanchem.comresearchgate.net The C-O stretching of the ester and the hydroxyl group would appear in the fingerprint region, generally around 1200-1300 cm⁻¹. vulcanchem.com

Table 2: Key FT-IR Vibrational Frequencies for 8-Hydroxyquinoline and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3300-3500 (broad) vulcanchem.com |

| Carbonyl (C=O) | Stretching | 1700-1750 vulcanchem.com |

| Aromatic C=C and C=N | Stretching | 1400-1600 vulcanchem.comresearchgate.net |

| C-O | Stretching | 1200-1300 vulcanchem.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic UV absorption due to their aromatic and heterocyclic nature. vulcanchem.com The absorption spectra of 8-hydroxyquinoline derivatives are generally characterized by multiple absorption bands corresponding to π→π* and n→π* transitions. nih.gov For 8-hydroxyquinoline, absorption maxima are typically observed around 244 nm and 319 nm in different solvents. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the quinoline ring. researchgate.net For metal complexes of 8-hydroxyquinoline, the formation of the complex can lead to shifts in the absorption maxima. mdpi.comresearchgate.net

Table 3: UV-Vis Absorption Maxima for 8-Hydroxyquinoline and its Derivatives/Complexes

| Compound | Solvent | λ_max (nm) |

| 8-Hydroxyquinoline | Chloroform | 244 mdpi.com |

| Dimethyl sulfoxide | 319 mdpi.com | |

| Methanol (B129727) | 241 mdpi.com | |

| Co(II)-8HQ Complex | Methanol | 255 mdpi.com |

| Ni(II)-8HQ Complex | Methanol | 259 mdpi.com |

| Cu(II)-8HQ Complex | Methanol | 257 mdpi.com |

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For "this compound", the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Predicted data suggests a monoisotopic mass of 203.05824 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the determination of the molecular formula. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing coordination complexes and can provide information about the stoichiometry of metal-ligand complexes. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, in a related compound, "Methyl 4-hydroxy-8-methylquinoline-2-carboxylate", characteristic fragmentation might include the loss of the methoxy (B1213986) group from the ester (M-31) or the entire methyl ester group. vulcanchem.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.06552 uni.lu |

| [M+Na]⁺ | 226.04746 uni.lu |

| [M-H]⁻ | 202.05096 uni.lu |

| [M]⁺ | 203.05769 uni.lu |

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is specific to species with unpaired electrons, such as radicals or transition metal complexes. While "this compound" itself is not paramagnetic, its complexes with paramagnetic metal ions can be studied by EPR. For example, the speciation of Cu(II) complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid has been investigated using EPR spectroscopy. nih.gov The EPR spectra of such complexes can provide information about the coordination environment of the metal ion, including the number and type of coordinating ligands. nih.gov

Table 5: Representative Crystallographic Data for 8-Hydroxyquinoline Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Monoclinic | P2₁/c | a = 4.0161 Å, b = 17.850 Å, c = 15.891 Å, β = 96.13° mdpi.com |

| 8-Hydroxy-2-methylquinoline | Orthorhombic | Pbca | a = 12.6542 Å, b = 10.9976 Å, c = 23.6264 Å researchgate.net |

| 8-Hydroxyquinoline (monoclinic polymorph) | Monoclinic | P2₁/n | a = 6.620 Å, b = 9.243 Å, c = 11.070 Å, β = 90.718° nih.govresearchgate.net |

Analysis of Aromaticity and Electronic Delocalization in the Quinoline System and its Metal Complexes

The aromaticity of the 8-hydroxyquinoline (HQ) system, the core of this compound, is a critical determinant of its chemical properties, stability, and coordination behavior. The fusion of an electron-deficient pyridine (B92270) ring and an electron-rich benzene (B151609) (phenolic) ring results in a complex electronic structure where the two rings exhibit distinct aromatic characteristics. researchgate.netnih.gov The introduction of substituents, such as the methyl carboxylate group, and coordination with metal ions can further modulate the electronic delocalization and aromaticity of the entire molecule. nih.govrsc.org

The analysis of aromaticity in these systems is primarily conducted through computational methods, employing various indices that quantify different aspects of this phenomenon. The most common indices include:

Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is widely used. It evaluates the degree of bond length equalization within the ring, a key feature of aromatic systems. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.govmdpi.comrsc.org

Magnetic Indices: Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion. It is calculated at the center of a ring (NICS(0)) or at a point above it (NICS(1)). Large negative NICS values are indicative of a significant diatropic ring current, a hallmark of aromaticity. researchgate.netnih.gov

Electronic Indices: The Para-Delocalization Index (PDI) and the Fluctuation Index (FLU) are based on the electron density distribution. researchgate.net

Aromaticity of the Unsubstituted 8-Hydroxyquinoline Ligand

Computational studies on the parent 8-hydroxyquinoline molecule reveal that the benzene and pyridine rings possess different levels of aromaticity. Calculations have shown that in the neutral HQ molecule, both rings are aromatic, but the degree varies depending on the index used. researchgate.netnih.gov For instance, HOMA calculations suggest that the pyridine ring has a slightly lower aromaticity than a standalone pyridine molecule, while the benzene ring's aromaticity is influenced by the attached hydroxyl group. researchgate.net

The aromatic character also changes significantly depending on the protonation state of the ligand (anion, neutral, zwitterion, cation). The phenolic ring's aromaticity, for example, has been shown to increase in the order: anion < zwitterion < metal complex < neutral < cation. nih.gov

Below is a table of representative calculated aromaticity indices for different forms of the parent 8-hydroxyquinoline (HQ).

Interactive Table: Aromaticity Indices for 8-Hydroxyquinoline (HQ) Forms

| Form | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Neutral (HQ) | Pyridine | 0.868 | -8.07 | -9.62 |

| Benzene | 0.854 | -8.54 | -9.65 | |

| Anion (Q-) | Pyridine | 0.852 | -7.59 | -8.99 |

| Benzene | 0.761 | -7.03 | -8.11 | |

| Cation (H2Q+) | Pyridine | 0.865 | -8.31 | -9.94 |

| Benzene | 0.932 | -9.84 | -10.96 | |

| Zwitterion | Pyridine | 0.845 | -7.42 | -8.84 |

| Benzene | 0.835 | -8.24 | -9.28 |

Data sourced from computational studies on 8-hydroxyquinoline. researchgate.net HOMA values range from 0 (non-aromatic) to 1 (fully aromatic). NICS values are typically negative for aromatic rings.

Effect of the this compound Substituent

While specific computational studies on the aromaticity of this compound were not found in the reviewed literature, the effect of its substituent can be inferred from established principles of electronic effects on aromatic systems. The methyl carboxylate group (-COOCH₃) at the C4 position is located on the pyridine ring. This group is known to be electron-withdrawing through both resonance and inductive effects.

This electron-withdrawing nature is expected to decrease the electron density of the pyridine ring. mdpi.com Consequently, this could lead to a reduction in the ring's aromaticity compared to the unsubstituted 8-hydroxyquinoline. Theoretical studies on other substituted quinolines have shown that electron-withdrawing groups can influence the electron distribution and reactivity of the heterocyclic ring. researchgate.netnih.gov The precise quantitative impact on HOMA or NICS values would require specific density functional theory (DFT) calculations for this particular molecule.

Aromaticity in Metal Complexes

The formation of metal complexes has a profound impact on the electronic structure and aromaticity of the 8-hydroxyquinoline ligand. recercat.cat Upon chelation to a metal ion, where the ligand typically acts as an anion (quinolinolate), the aromaticity of both the pyridine and benzene rings significantly increases compared to the free anion. researchgate.net This phenomenon, termed chelatoaromaticity, contributes to the high stability of these metal complexes. researchgate.net

The increase in aromaticity upon complexation suggests a reorganization of the π-electron system that enhances delocalization within the ligand rings. researchgate.net The metallocyclic ring formed by the metal, oxygen, nitrogen, and two carbon atoms, however, is generally found to be non-aromatic. researchgate.netrecercat.cat This indicates that the π-electronic systems of the ligand and the metal ion remain largely separate. researchgate.net

The table below presents data on how complexation with magnesium (Mg²⁺) and aluminum (Al³⁺) affects the aromaticity of the 8-hydroxyquinolinate ligand.

Interactive Table: Aromaticity Indices for 8-Hydroxyquinoline Metal Complexes

| Complex | Ligand Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Anion (Q-) | Pyridine | 0.852 | -7.59 | -8.99 |

| Benzene | 0.761 | -7.03 | -8.11 | |

| MgQ₂ | Pyridine | 0.871 | -8.28 | -9.75 |

| Benzene | 0.880 | -8.98 | -10.02 | |

| AlQ₃ (mer-isomer) | Pyridine | 0.875 | -8.41 | -9.91 |

| Benzene | 0.887 | -9.10 | -10.15 |

Data sourced from computational studies on 8-hydroxyquinoline and its metal complexes. researchgate.net Note the increase in aromatic character (higher HOMA, more negative NICS) in the complexes compared to the free anion.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational and theoretical chemistry investigations for the compound This compound .

Detailed studies employing methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Non-Covalent Interactions (NCI) analysis, solvent effect studies using models like IEFPCM, or molecular modeling and simulation approaches have not been found for this specific molecule.

While extensive computational research exists for the parent compound, 8-hydroxyquinoline, and other derivatives, the strict requirement to focus solely on this compound cannot be met with scientifically accurate and verifiable data. Generating content for the requested outline would require extrapolation from related molecules, which would be scientifically unsound and violate the specific constraints of the request.

Therefore, the article focusing on the computational and theoretical chemistry of this compound cannot be generated at this time due to the absence of requisite research data in the public domain.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation Approaches

Adsorption Modes and Surface Interactions (e.g., on Metal Surfaces)

While direct experimental or computational studies on the adsorption of Methyl 8-hydroxyquinoline-4-carboxylate on metal surfaces are not extensively documented, the behavior of the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), and its derivatives has been a subject of significant interest, particularly in the context of corrosion inhibition and materials science. researchgate.netresearchgate.net The insights gained from these related systems allow for a theoretical postulation of the adsorption characteristics of this compound.

The adsorption of 8-hydroxyquinoline derivatives on metal surfaces is primarily governed by the interaction of the lone pair electrons of the nitrogen and oxygen atoms in the quinoline (B57606) ring with the vacant d-orbitals of the metal. researchgate.net This results in the formation of a protective chelate layer on the metal surface. For this compound, several adsorption modes are plausible:

Physisorption: This involves weaker van der Waals forces and electrostatic interactions between the molecule and the metal surface.

Chemisorption: This is a stronger form of adsorption involving the formation of coordinate bonds between the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety and the metal atoms. This is generally the dominant mode of interaction for 8-HQ derivatives.

Theoretical studies on similar organic molecules on metal surfaces often employ Density Functional Theory (DFT) to model the adsorption process. These calculations can determine the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic structure of the molecule-surface interface. Such studies on 8-hydroxyquinoline derivatives have shown that the molecule tends to adsorb in a planar orientation, maximizing the contact between the aromatic system and the surface.

| Interaction Type | Key Molecular Features Involved | Potential Influence of Substituents |

|---|---|---|

| Physisorption | π-system of the quinoline ring | The methyl carboxylate group may influence the overall molecular polarizability. |

| Chemisorption | Nitrogen and Oxygen atoms of the 8-hydroxyquinoline moiety | The electron-withdrawing nature of the ester group could modulate the donor-acceptor interaction with the metal surface. |

Energy Framework Analysis

The analysis involves calculating the interaction energies between a central molecule and its nearest neighbors in the crystal structure. These energies are then used to construct an "energy framework" diagram, where the cylinders connecting the centroids of interacting molecules are scaled according to the magnitude of the interaction energy. This provides a clear visual representation of the dominant packing interactions.

The analysis typically breaks down the total interaction energy into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com For similar aromatic systems, dispersion and electrostatic energies are often the most significant attractive forces.

| Energy Component | Description | Expected Significance |

|---|---|---|

| Electrostatic (Eele) | Arises from the interaction of the permanent charge distributions of the molecules. | Significant, due to the presence of polar functional groups (hydroxyl, carboxylate). |

| Dispersion (Edisp) | Results from instantaneous fluctuations in electron density, leading to attractive forces. | Significant, due to the large aromatic system. nih.govmdpi.com |

| Polarization (Epol) | Originates from the induction of a dipole moment in one molecule by the electric field of another. | Moderately significant. |

| Exchange-Repulsion (Erep) | A short-range repulsive term that prevents molecules from collapsing into each other. | Contributes to the overall balance of forces. |

Theoretical Insights into Tautomerism and Proton Transfer Mechanisms

The tautomerism of 8-hydroxyquinoline and its derivatives is a well-studied phenomenon, primarily involving the proton transfer between the hydroxyl oxygen and the quinoline nitrogen. researchgate.net This process can occur intramolecularly or be mediated by solvent molecules. The presence of the methyl carboxylate group at the 4-position is expected to influence the energetics and mechanism of this proton transfer.

Computational methods, such as DFT and ab initio calculations, are powerful tools for investigating these mechanisms. researchgate.netnih.govtautomer.eu These studies can map the potential energy surface for the proton transfer reaction, identifying the stable tautomeric forms, the transition state structures, and the corresponding energy barriers.

For 8-hydroxyquinoline, the enol tautomer (with the proton on the oxygen atom) is generally more stable than the keto tautomer (where the proton has transferred to the nitrogen, forming a zwitterionic or quinonoid structure). researchgate.net The intramolecular proton transfer in the ground state typically has a significant energy barrier.

The proton transfer can be facilitated by the presence of solvent molecules, such as water or methanol (B129727), which can form a hydrogen-bonded bridge between the donor and acceptor sites, thereby lowering the activation energy. researchgate.net This is known as a solvent-assisted proton transfer mechanism.

Theoretical investigations into related systems, such as 7-hydroxyquinoline (B1418103) derivatives, have explored the concept of "proton cranes," where a substituent can act as a relay for long-range proton transfer. nih.govbeilstein-journals.orgbeilstein-journals.org While the methyl carboxylate group in this compound is not positioned to act as a direct relay, its electronic influence on the quinoline ring can modulate the proton donor and acceptor abilities of the hydroxyl and nitrogen atoms, respectively.

| Process | Description | Key Influencing Factors |

|---|---|---|

| Intramolecular Proton Transfer | Direct transfer of the hydroxyl proton to the quinoline nitrogen within the same molecule. | Energy barrier of the transition state, relative stability of tautomers. |

| Solvent-Assisted Proton Transfer | Proton transfer mediated by one or more solvent molecules forming a hydrogen-bonded bridge. researchgate.net | Nature of the solvent, formation of cyclic transition states. researchgate.net |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer that occurs upon photoexcitation of the molecule. | Changes in acidity and basicity of the donor and acceptor sites in the excited state. |

Mechanistic Studies in Chemical Reactions

Elucidation of Reaction Pathways and Intermediates

The reaction pathways for 8-hydroxyquinoline (B1678124) derivatives are diverse, ranging from electrophilic substitution on the phenol (B47542) ring to reactions involving the hydroxyl and pyridine (B92270) functionalities. nih.gov For instance, in methylation reactions, the process can proceed via an SN2 mechanism. The reaction of a related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, with methyl iodide proceeds through the formation of an anion intermediate generated by a base like sodium hydride. mdpi.com The polarity of the solvent plays a role, with more polar solvents accelerating the reaction, which is characteristic of an SN2 pathway. mdpi.com

In catalytic oxidation reactions, such as the oxidation of hydrocarbons using vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, the mechanism is believed to involve free hydroxyl radicals. mdpi.com The study of regio- and bond-selectivity in the oxidation of alkanes like n-heptane and methylcyclohexane (B89554) supports the participation of these highly reactive intermediates. mdpi.com

Proton Transfer Mechanisms within 8-Hydroxyquinoline Systems

Proton transfer (PT) is a fundamental process in the chemistry of 8-hydroxyquinoline and its derivatives, significantly affecting their photophysical properties, such as fluorescence. acs.orgrsc.org 8-HQ itself is weakly fluorescent in many solvents due to an efficient excited-state intramolecular proton transfer (ESIPT) process that provides a non-radiative decay pathway. rroij.comscispace.com This process involves the transfer of the phenolic proton to the pyridine nitrogen, forming a transient zwitterionic tautomer. acs.orgrsc.org The study of these mechanisms is crucial for understanding the fluorescence behavior of derivatives like Methyl 8-hydroxyquinoline-4-carboxylate.

In the excited state, the acidity of the phenolic hydroxyl group and the basicity of the pyridine nitrogen increase, facilitating the proton transfer. researchgate.net This intrinsic intramolecular proton transfer can occur directly from the oxygen to the nitrogen atom, especially in aprotic solvents. acs.orgrsc.org This process leads to the formation of a non-fluorescent tautomeric form. acs.org Theoretical studies using density functional theory (DFT) on 8-HQ monomers have calculated a significant energy barrier for this intramolecular process in the ground state, which is substantially lower in the excited state, making the reaction feasible upon photoexcitation. researchgate.net The rate of proton transfer is often ultrafast, occurring on femto- to picosecond timescales. rsc.org For some derivatives, this process can be influenced by substituents that affect the intramolecular hydrogen bond and the relative energies of the normal and tautomeric forms. researchgate.net

In protic solvents like water or methanol (B129727), the proton transfer mechanism can be assisted by solvent molecules. acs.orgresearchgate.net Solvent molecules can form a hydrogen-bonded bridge between the hydroxyl group and the pyridine nitrogen, facilitating the proton relay. nih.gov This "pseudo-intramolecular" transfer is particularly important for hydroxyquinolines where direct intramolecular hydrogen bonding is geometrically constrained. nih.gov Theoretical investigations on related Schiff base derivatives of 8-HQ have shown that both water and methanol can be involved in the proton transfer, lowering the activation energy compared to the direct intramolecular pathway. researchgate.net In aqueous solutions, intermolecular proton transfers with surrounding water molecules are expected. acs.org

Electrochemical Oxidation Mechanisms and Electron Transfer Processes

The electrochemical behavior of 8-hydroxyquinoline and its derivatives is characterized by an oxidation process involving the phenolic hydroxyl group. electrochemsci.org The mechanism of electrochemical oxidation is generally an irreversible, multi-electron process that is highly dependent on pH. electrochemsci.org

The formation of charge-transfer (CT) complexes is another facet of electron transfer processes involving 8-HQ. A complex formed between 8-hydroxyquinoline and oxalic acid demonstrates electron transfer, which can be studied spectrophotometrically. researchgate.net The formation of such complexes involves weak molecular interactions where 8-HQ can act as a π- and n-electron donor. researchgate.net

Below is a table summarizing the electrochemical oxidation characteristics of the parent compound, 8-hydroxyquinoline, which provides a basis for understanding the behavior of its derivatives.

| Parameter | Observation for 8-Hydroxyquinoline |

| Oxidation Process | Irreversible, diffusion-controlled |

| Electron Transfer | Proposed two-electron process |

| Initial Step | Single-electron oxidation to a free radical |

| Intermediates | Free radicals, dimers |

| Final Products | Quinonoid-type compounds |

| pH Dependence | Peak potential shifts to more negative values with increasing pH |

This data is based on the general behavior of 8-hydroxyquinoline as specific data for this compound was not available. electrochemsci.org

Ligand Exchange and Complex Formation Mechanisms

This compound, like its parent compound, is an excellent chelating agent for a wide variety of metal ions due to the proximate arrangement of the phenolic oxygen and the pyridine nitrogen. nih.govrroij.comresearchgate.net The formation of a stable five-membered ring with a metal ion is the basis of its coordinating ability. nih.gov

The complex formation mechanism begins with the deprotonation of the phenolic hydroxyl group. researchgate.net The resulting anion then acts as a monoprotic bidentate ligand, coordinating to the metal ion through both the phenolate (B1203915) oxygen and the pyridine nitrogen. researchgate.netasianpubs.org This chelation process is typically rapid at room temperature. researchgate.net The stoichiometry of the resulting complexes is commonly 1:2 (metal:ligand), leading to the formation of tetracoordinated (e.g., square planar) or hexacoordinated (e.g., octahedral) geometries, sometimes including water molecules in the coordination sphere. scirp.orgscirp.org

Advanced Applications in Chemical Sciences and Materials Science

Catalysis and Organometallic Catalysis

The 8-hydroxyquinoline (B1678124) framework is a versatile ligand for creating catalytically active metal complexes. The close proximity of the hydroxyl group and the heterocyclic nitrogen atom allows it to form stable complexes with a wide range of metal ions, which can then serve as catalysts. mdpi.com

Complexes involving substituted 8-hydroxyquinoline ligands have shown notable efficacy in catalytic oxidation reactions. For instance, five-coordinated oxovanadium(IV) complexes synthesized with methyl-substituted 8-hydroxyquinolines are highly active catalysts for the oxidation of hydrocarbons using hydrogen peroxide (H₂O₂) in acetonitrile. mdpi.comresearchgate.net These catalytic systems, often enhanced by a 2-pyrazinecarboxylic acid (PCA) co-catalyst, can achieve significant yields in the oxidation of saturated hydrocarbons like cyclohexane. mdpi.comresearchgate.net The reaction typically produces a mixture of products, including cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone. mdpi.comresearchgate.net The resulting alkyl hydroperoxides can be subsequently converted to alcohols, for example, by treatment with triphenylphosphine. mdpi.comresearchgate.net These complexes also exhibit moderate activity in the oxidation of alcohols. mdpi.comresearchgate.net

Table 1: Catalytic Oxidation of Cyclohexane using Vanadium(IV)-8-Hydroxyquinoline Derivative Complexes

| Catalyst/Complex | Substrate | Oxidant | Co-catalyst | Key Products | Max. Yield (%) | Ref |

| [VO(methyl-quin)₂] | Cyclohexane | H₂O₂ | PCA | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | 48 | mdpi.com |

| [VO(methyl-quin)₂] | n-Heptane | H₂O₂ | PCA | Heptanols, Heptanones | - | mdpi.com |

Fluorescent Chemosensors for Metal Ions

8-Hydroxyquinoline and its derivatives are extensively used in the development of fluorescent chemosensors for detecting metal ions. mdpi.comrroij.com Their ability to chelate with metal cations often leads to significant changes in their photophysical properties, providing a basis for optical sensing. rroij.comscispace.com

The design of selective chemosensors based on the 8-hydroxyquinoline scaffold relies on its inherent chelating ability. mdpi.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable coordination site for a multitude of metal ions, including biologically and environmentally significant ones like Al³⁺, Zn²⁺, Cu²⁺, and Ni²⁺. rroij.comscispace.comrsc.org Selectivity for a specific metal ion can be engineered by introducing various functional groups onto the 8-HQ core. These modifications can alter the electronic properties, steric environment, and binding cavity size of the ligand, favoring coordination with a particular target ion over others. For example, derivatives have been designed to be highly sensitive and selective for ions such as Ni²⁺, Cu²⁺, Hg²⁺, and Zn²⁺. rsc.orgcore.ac.uknih.gov

The parent 8-hydroxyquinoline molecule is typically weakly fluorescent. rroij.com This is attributed to a highly efficient non-radiative decay process known as excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group is transferred to the nitrogen atom of the pyridine ring in the excited state. researchgate.netresearchgate.net

The primary sensing mechanism involves the chelation of a metal ion, which inhibits or blocks the ESIPT pathway. researchgate.net This blockage of the non-radiative decay channel restores the fluorescence of the molecule, resulting in a "turn-on" response. researchgate.netresearchgate.net The increased rigidity of the molecule upon complexation also contributes to the enhancement of fluorescence emission. rroij.comscispace.com In some sensor designs, photoinduced electron transfer (PET) from the excited fluorophore to the metal ion can cause fluorescence quenching. researchgate.net The binding of a target analyte can disrupt this PET process, leading to fluorescence enhancement. The specific response—be it enhancement (turn-on), quenching (turn-off), or a wavelength shift—depends on the design of the sensor and the nature of the metal ion. researchgate.netsci-hub.se

Table 2: Examples of 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors

| 8-HQ Derivative Type | Target Ion(s) | Sensing Mechanism | Observed Response | Ref |

| Azo-compounds | Ni²⁺ | Chelation | Color change (violet to orange), Bathochromic shift | rsc.org |

| Benzoates | Hg²⁺, Cu²⁺ | Suppression of non-radiative transitions | Prominent fluorescence enhancement | core.ac.uk |

| General Derivative | Zn²⁺, Cd²⁺ | Complex formation | Fluorescence emission | nih.gov |

| Naphthalimide conjugate | Hg²⁺, various transition metals | Chelation | Fluorescence quenching | sci-hub.se |

| General Derivative | Al³⁺ | Chelation, ESIPT blocking | Fluorescence enhancement | rroij.com |

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Derivatives of 8-hydroxyquinoline are foundational materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). rroij.comscispace.com Their metal complexes, most notably Tris(8-hydroxyquinoline)aluminum(III) (Alq₃), have been instrumental since the inception of modern OLED technology, serving as highly effective electron-transporting and light-emitting materials. rroij.com

The utility of 8-HQ derivatives stems from their excellent thermal and chemical stability, good electron-transport capabilities, and strong fluorescence upon forming metal complexes. rroij.com The photoluminescent and electroluminescent properties of these materials can be systematically tuned by modifying the structure of the 8-hydroxyquinoline ligand or by changing the central metal ion. rroij.comnih.gov

For instance, introducing electron-donating or electron-withdrawing substituents onto the quinoline (B57606) ring can shift the emission color of the resulting metal complex across the entire visible spectrum, from blue to red. rroij.com This tunability is crucial for developing full-color displays and solid-state lighting applications. The ester group in Methyl 8-hydroxyquinoline-4-carboxylate, being an electron-withdrawing group, would be expected to influence the electronic energy levels (HOMO/LUMO) of its metal complexes, thereby tuning their emission wavelength and charge-transport characteristics. Various metal ions such as Al(III), Zn(II), and Sn(IV) have been chelated with 8-HQ derivatives to create a wide array of emissive materials for OLEDs. rroij.comnih.govmdpi.com

Table 3: Application of 8-Hydroxyquinoline Metal Complexes in OLEDs

| Complex | Role in OLED | Typical Emission Color | Key Feature | Ref |

| Tris(8-hydroxyquinoline)aluminum(III) (Alq₃) | Emitter, Electron-transport layer | Green | High thermal stability, Benchmark material | rroij.com |

| Bis(8-hydroxyquinoline) zinc (Znq₂) | Emitter | Yellow-Green | High quantum yield, Good color tunability | mdpi.com |

| Dichlorido-bis(5-chloro-8-quinolinolato)tin(IV) | Emitter | - | Emission wavelength tunable by substituents | nih.gov |

| 5-substituted tris(8-quinolinolate) aluminum(III) | Emitter | Tunable (Blue to Red) | Emission color correlates with substituent's electronic properties | rroij.com |

of this compound

The unique molecular structure of this compound, featuring a chelating 8-hydroxyquinoline core and a carboxylate group, makes it a valuable compound in various advanced applications within the chemical and materials sciences. Its ability to form stable complexes with metal ions, coupled with its electronic properties, allows for its use as an analytical reagent, a corrosion inhibitor, and a building block in supramolecular chemistry.

Analytical Reagents and Separation Techniques

The 8-hydroxyquinoline scaffold is a well-established chelating agent in analytical chemistry, and this compound is a derivative that holds significant potential in this field. rroij.comnih.gov Its utility stems from its capacity to form stable, often colored and insoluble, complexes with a wide range of metal ions.

Gravimetric Analysis

Historically, 8-hydroxyquinoline has been employed as a precipitating agent for the gravimetric determination of numerous metal ions. rroij.comnist.gov The formation of a stoichiometric and sparingly soluble metal complex allows for the quantitative separation and weighing of the analyte. For instance, aluminum can be quantitatively precipitated from an acidic solution using 8-hydroxyquinoline. nist.gov While specific studies on this compound for gravimetric analysis are not abundant, the fundamental chelating properties of the 8-hydroxyquinoline moiety suggest its applicability. The presence of the methyl carboxylate group at the 4-position may influence the solubility of the resulting metal complexes and the optimal pH for precipitation, potentially offering selectivity in multi-element systems.

Metal Ion Extraction and Separation

Solvent extraction is a powerful technique for the separation and preconcentration of metal ions, and 8-hydroxyquinoline derivatives are effective extractants. rroij.comresearchgate.net The process involves the formation of a neutral metal chelate in the aqueous phase, which then partitions into an immiscible organic solvent. The efficiency and selectivity of the extraction are highly dependent on the pH of the aqueous phase and the nature of the substituents on the 8-hydroxyquinoline ring.

Derivatives of 8-hydroxyquinoline have been successfully used for the extraction of various metal ions, including zinc, cadmium, and chromium from phosphoric acid solutions. researchgate.net The complexing ability of these compounds is central to their function in liquid-liquid extraction methodologies for the enrichment and separation of metal ions. researchgate.net The ester functionality in this compound can modulate its lipophilicity and the stability of the metal complexes, thereby influencing its extraction efficiency and selectivity for specific metal ions.

Corrosion Inhibition Studies

The deterioration of metals through corrosion is a significant industrial challenge. Organic molecules, particularly those containing heteroatoms and π-electron systems, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. 8-Hydroxyquinoline and its derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in acidic media. najah.edunajah.eduresearchgate.net

Adsorption Behavior and Inhibition Mechanisms

The primary mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives involves their adsorption onto the metal surface. tandfonline.comrsc.org This adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often providing a good fit for the experimental data, suggesting the formation of a monolayer of the inhibitor on the metal surface. rsc.orgnajah.edu The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and vacant d-orbitals of the metal). najah.edu

The inhibition efficiency of these compounds generally increases with their concentration, reaching a maximum value at an optimal concentration. najah.edu This is attributed to greater surface coverage by the inhibitor molecules.

Influence of Molecular Structure on Inhibition Efficiency

The molecular structure of the 8-hydroxyquinoline derivative plays a crucial role in determining its effectiveness as a corrosion inhibitor. researchgate.net The presence of electron-donating or electron-withdrawing groups can significantly alter the electron density around the active centers (N and O atoms), thereby influencing the strength of the inhibitor's interaction with the metal surface.

For this compound, the key structural features influencing its inhibition efficiency are:

The 8-hydroxyquinoline nucleus: The nitrogen and oxygen heteroatoms are the primary sites for chemisorption onto the metal surface. The aromatic rings provide a larger surface area for coverage.

Below is a table summarizing the inhibition efficiencies of some 8-hydroxyquinoline derivatives, illustrating the impact of different functional groups.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Metal/Medium | Reference |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ | 94 | Carbon Steel/1M HCl | rsc.org |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ | 89 | Carbon Steel/1M HCl | rsc.org |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 10⁻³ | 81 | Carbon Steel/1M HCl | rsc.org |

| N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) | 10⁻³ | 91.73 | C22E Steel/1M HCl | najah.edu |

| N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC) | 10⁻³ | 87.09 | C22E Steel/1M HCl | najah.edu |

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. This compound, with its combination of a rigid aromatic scaffold, hydrogen-bonding donor and acceptor sites, and a metal-chelating unit, is an excellent candidate for the construction of diverse supramolecular architectures. researchgate.net

The ability of 8-hydroxyquinoline and its derivatives to form supramolecular structures is well-documented. researchgate.netnih.gov These structures are often governed by a combination of hydrogen bonding, π-π stacking, and metal coordination. In the solid state, 8-hydroxyquinoline itself can form centrosymmetric dimers through O-H···N hydrogen bonds. researchgate.net

For this compound, the following intermolecular interactions are expected to play a key role in its supramolecular assembly:

Hydrogen Bonding: The hydroxyl group at the 8-position can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. This can lead to the formation of various hydrogen-bonded motifs, such as chains, layers, or more complex three-dimensional networks.

π-π Stacking: The planar aromatic quinoline ring system can participate in π-π stacking interactions, which are crucial for the stabilization of the crystal packing.

Metal Coordination: The bidentate N,O-chelating site of the 8-hydroxyquinoline moiety allows for coordination to a wide variety of metal ions. This can lead to the formation of discrete metal complexes or extended coordination polymers. The resulting supramolecular architectures will depend on the coordination geometry of the metal ion and the presence of other coordinating ligands.

The interplay of these non-covalent interactions allows for the rational design of crystalline materials with specific topologies and potential applications in areas such as gas storage, catalysis, and luminescent materials. The crystal structure of a related derivative, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, reveals the formation of inversion dimers through O-H···O hydrogen bonds and further assembly into sheets via C-H···O and C-H···π interactions. nih.gov This demonstrates the potential of substituted 8-hydroxyquinolines in constructing intricate supramolecular frameworks.

Self-Assembly of 8-Hydroxyquinoline Derivatives

The self-assembly of 8-hydroxyquinoline derivatives is a cornerstone of their application in materials science, allowing for the construction of ordered supramolecular structures. nih.govresearchgate.net The parent 8-hydroxyquinoline (8-HQ) molecule provides a clear example of this behavior. In the solid state, it forms centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds. These dimers then further assemble into a three-dimensional framework stabilized by intermolecular π–π stacking and C—H⋯π interactions. researchgate.net

For this compound, the introduction of a methyl carboxylate group at the 4-position introduces additional sites for intermolecular interactions that can direct the self-assembly process. While a specific crystal structure for this compound is not available in the cited literature, the behavior of analogous compounds provides significant insight. For instance, the crystal structure of a related derivative, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, reveals that molecules link together to form inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.gov This suggests that the carbonyl oxygen of the ester group in this compound could act as a strong hydrogen bond acceptor, facilitating the formation of similar dimeric structures.